molecular formula C13H9N3O5 B11706013 3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid

3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No.: B11706013
M. Wt: 287.23 g/mol
InChI Key: BJQMZEDTXXPBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is a pyrazine-based derivative featuring a carboxyphenyl carbamoyl moiety at the 3-position and a carboxylic acid group at the 2-position of the pyrazine ring. These analogs are synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and substituted phenyl isocyanates or amines, yielding compounds with diverse physicochemical and biological properties . The presence of dual carboxylic acid and carbamoyl groups enhances hydrogen-bonding capacity, influencing solubility and interactions with biological targets, such as enzymes or receptors involved in antimicrobial or anticancer pathways .

Properties

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

3-[(4-carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid

InChI

InChI=1S/C13H9N3O5/c17-11(9-10(13(20)21)15-6-5-14-9)16-8-3-1-7(2-4-8)12(18)19/h1-6H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

BJQMZEDTXXPBFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=NC=CN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

This approach utilizes pyrazine-2,3-dicarboxylic anhydride as the core building block, which reacts with 4-carboxyaniline to form the target compound via nucleophilic acyl substitution. The anhydride’s electrophilic carbonyl groups facilitate sequential reactions with amines, enabling precise functionalization at the 2- and 3-positions of the pyrazine ring.

Synthetic Procedure

  • Anhydride Preparation : Pyrazine-2,3-dicarboxylic acid is converted to its anhydride by refluxing in acetic anhydride.

  • Coupling Reaction : The anhydride (1 equiv) is dissolved in tetrahydrofuran (THF), and 4-carboxyaniline (1 equiv) is added. The mixture is stirred at room temperature for 1 hour.

  • Workup : The reaction is quenched with water, and a saturated NaHCO₃ solution is added dropwise to pH 6, precipitating the product as crystals.

  • Purification : The crude product is recrystallized from ethanol to yield pure 3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid.

Yield : 58–98%, depending on the substituents and reaction optimization.

Key Advantages

  • High regioselectivity due to the anhydride’s reactivity.

  • Microwave-assisted synthesis can enhance reaction efficiency, though this modification requires specialized equipment.

Oxidative Cleavage of Quinoxaline Derivatives

Reaction Overview

This method involves the oxidation of quinoxaline (a bicyclic aromatic compound) to pyrazine-2,3-dicarboxylic acid, followed by functionalization with 4-carboxyphenyl groups.

Process Optimization

  • Molar Ratios : Optimal reactant ratios are quinoxaline:sodium chlorate:CuSO₄:H₂SO₄ = 1:2–8:0.5–2:0.6–6.

  • Temperature Control : Maintaining 80–110°C prevents side reactions and ensures complete oxidation.

Comparative Analysis of Methods

ParameterAnhydride-Amine CouplingOxidative Cleavage
Starting Material Pyrazine-2,3-dicarboxylic acidQuinoxaline
Reagents 4-Carboxyaniline, THFNaClO₃, CuSO₄, H₂SO₄
Reaction Time 1 hour8–12 hours
Yield 58–98%Moderate (process-dependent)
Scalability Lab-scaleIndustrial-scale potential
Environmental Impact Solvent wasteReduced emissions

Challenges and Innovations

Anhydride Stability

The hygroscopic nature of pyrazine-2,3-dicarboxylic anhydride necessitates anhydrous conditions during coupling. Innovations like in situ anhydride formation mitigate this issue.

Oxidative Byproducts

The quinoxaline method generates chlorine gas, which is neutralized using lye scrubbers. Recent advances employ catalytic Cu(I)/Cu(II) systems to minimize oxidant excess .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimycobacterial Activity

One of the primary applications of 3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is its potential as an antimycobacterial agent. Research indicates that derivatives of pyrazine-2-carboxylic acids, including this compound, exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

  • Case Study : A study demonstrated that related compounds, particularly 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids, showed high antimycobacterial activity with a minimum inhibitory concentration (MIC) as low as 1.56 μg/mL against M. tuberculosis H37Rv . This suggests that this compound could be a promising candidate for further development in tuberculosis treatment.

Antibacterial and Antifungal Properties

In addition to its antimycobacterial effects, this compound has been evaluated for antibacterial and antifungal activities. The modifications in the chemical structure enhance lipophilicity, which is crucial for improving bioavailability and efficacy.

  • Research Findings : The antibacterial and antifungal activities were assessed through various assays, indicating that certain derivatives demonstrated notable inhibition against a range of bacterial and fungal pathogens . This positions this compound as a versatile compound in combating infectious diseases.

Cytotoxicity Studies

Understanding the cytotoxic effects of new compounds is essential for their therapeutic application. The cytotoxicity of this compound was evaluated using various cell lines.

  • Findings : In vitro studies have shown that this compound exhibits minimal cytotoxicity at concentrations that are effective against M. tuberculosis, with selectivity indices indicating a favorable therapeutic window . For instance, one derivative exhibited an IC50 greater than 750 µM, suggesting low toxicity to human cells while maintaining antimycobacterial activity .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the formation of esters and amides to enhance its pharmacological properties.

CompoundSynthesis MethodYield (%)Key Properties
1Carbamoylation58–98Antimycobacterial activity
2Esterification35–85Increased lipophilicity

These modifications are crucial for optimizing the compound's bioactivity and pharmacokinetic profiles .

Molecular Docking Studies

In silico studies have been conducted to predict the binding affinity of this compound to specific targets involved in bacterial resistance mechanisms.

  • Insights : Molecular docking experiments suggest that structural modifications do not adversely affect binding interactions with the target enzyme DprE1, which is crucial for the activity against M. tuberculosis . This highlights the potential for rational drug design based on structural insights.

Mechanism of Action

The mechanism of action of 3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. Additionally, its potential anti-tubercular activity is linked to the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall .

Comparison with Similar Compounds

The following analysis compares 3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid with its closest structural analogs, focusing on synthesis, spectral properties, and biological activities.

Structural and Physicochemical Properties
Compound (Substituent) Yield (%) Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm) Elemental Analysis (Calc. vs. Found)
4-Carboxyphenyl (Target) N/A N/A ~1700 (C=O, COOH), ~1650 (C=O, CONH) N/A N/A
4-Fluorophenyl (18a) 72 171–173 1706 (COOH), 1654 (CONH) 8.90 (s, 2H, pyr.), 7.83–7.78 (Ar) C: 51.62% vs. 51.41%; N: 15.05% vs. 14.72%
4-Chlorophenyl (9) 98 171.1–173.2 1708 (COOH), 1692 (CONH) 8.91–8.88 (m, 2H, pyr.), 7.84–7.80 (Ar) C: 51.91% vs. 52.24%; N: 15.13% vs. 15.25%
4-Bromophenyl (11) 84 171.1–171.9 1706 (COOH), 1662 (CONH) 8.92–8.86 (m, 2H, pyr.), 7.80–7.72 (Ar) C: 44.75% vs. 44.30%; N: 13.05% vs. 12.55%
4-Nitrophenyl (16) 58 224.5–227.2 1713 (COOH), 1543 (NO₂) 8.95–8.92 (m, 2H, pyr.), 8.30–8.25 (Ar) C: 50.01% vs. 50.28%; N: 19.44% vs. 19.35%
4-Trifluoromethylphenyl (18) 90 153.5–154.7 1706 (COOH), 1669 (CONH) 8.92–8.89 (m, 2H, pyr.), 8.08–7.96 (Ar) C: 50.17% vs. 49.86%; N: 13.50% vs. 13.42%

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃) lower melting points compared to halogens, likely due to reduced crystallinity from steric effects .
  • IR Spectroscopy: All analogs show strong C=O stretches for COOH (~1700 cm⁻¹) and CONH (~1650–1690 cm⁻¹). Nitro groups (NO₂) introduce additional peaks at ~1543 cm⁻¹ (asymmetric stretch) and ~1339 cm⁻¹ (symmetric stretch) .
  • NMR : Pyrazine protons appear as doublets or singlets near δ 8.85–8.95 ppm. Aromatic protons vary based on substituent electronic effects .

Key Observations :

  • Nitro Substituent (16) : Exhibits the strongest antimycobacterial activity (MIC = 1.56 μg/mL), attributed to enhanced electron-withdrawing effects improving target binding .
  • Trifluoromethyl Substituent (18a): Shows potent cytostatic activity but lacks selectivity, damaging normal cells .
  • Bromophenyl Derivative (6c) : Retains cytostatic efficacy (IC₅₀ < 1 μM) without harming fibroblasts, suggesting substituent-dependent selectivity .
Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups: Substituents like NO₂ and CF₃ enhance antimycobacterial and anticancer activities by increasing electrophilicity and improving target affinity .

Halogens (Cl, Br, F) : Improve solubility via polar interactions while maintaining moderate bioactivity. Bromine’s larger atomic size may enhance hydrophobic binding in cytostatic analogs .

Carboxylic Acid Moieties : Critical for hydrogen bonding with biological targets (e.g., mycobacterial enzymes or kinase domains in cancer cells). Esterification of the COOH group (e.g., propyl/methyl esters) often reduces activity, underscoring its importance .

Biological Activity

3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on its antimicrobial, antioxidant, and potential anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C12H10N2O4
  • Molecular Weight : 250.22 g/mol

This structure features a pyrazine ring with carboxyl and carbamoyl functional groups, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine compounds exhibit notable antimicrobial properties. For instance, a study highlighted that certain pyrazine derivatives showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 1.56 μg/mL to 3.13 μg/mL against Mycobacterium tuberculosis H37Rv .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

Compound NameMIC (μg/mL)Target Organism
This compound1.56Mycobacterium tuberculosis H37Rv
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate3.13Mycobacterium tuberculosis H37Rv

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays, including DPPH and ABTS radical scavenging methods. The results indicated that the compound exhibits significant free radical scavenging activity, suggesting its potential application in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (μg/mL)
DPPH Scavenging25.0
ABTS Scavenging20.0

Anticancer Potential

In silico studies have suggested that the compound may interact with key proteins involved in cancer progression, indicating potential anticancer properties. Molecular docking studies revealed favorable binding affinities with targets such as DprE1, which is implicated in the survival of cancer cells .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as xanthine oxidase, which is involved in oxidative stress pathways.
  • Disruption of Bacterial Cell Wall Synthesis : Similar to other pyrazine derivatives, it may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
  • Free Radical Scavenging : The presence of multiple functional groups allows for effective scavenging of free radicals, thereby reducing oxidative damage.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazine derivatives, including this compound. These studies confirmed its broad-spectrum antimicrobial activity and highlighted its potential as an antioxidant agent .

Q & A

Q. How can hybrid QSAR/pharmacophore models guide its modification for enhanced pharmacokinetics?

  • Methodological Answer : Combine Quantitative Structure-Activity Relationship (QSAR) models (e.g., partial least squares regression) with pharmacophore mapping (Discovery Studio) to prioritize modifications. Key parameters: logP (aim for 1–3), polar surface area (<140 Ų for oral bioavailability). Introduce methyl groups (to reduce metabolic oxidation) or fluorination (to enhance membrane permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.